Cas no 350820-06-3 (Ethynyl Estradiol-d)
Ethynyl Estradiol-d Chemical and Physical Properties
Names and Identifiers
-
- Ethynyl Estradiol-2,4,16,16-d4
- 19-Norpregna-1,3,5(10)-trien-20-yne-2,4,16,16-d4-3,17-diol,(17a)- (9CI)
- Amenoron-d4
- Eticyclin-d4
- Eticylol-d4
- Feminone-d4
- Gynolett-d4
- Kolpolyn-d4
- Lynoral-d4
- Orestralyn-d4
- Ethynyl Estradiol-d
- ES-2590
- (8R,9S,13S,14S,17R)-2,4,16,16-tetradeuterio-17-ethynyl-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol
- 17a-Ethinylestradiol D4 (2,4,16,16-D4) 100 microg/mL in Acetonitrile
- HY-B0216S
- Ethynyl Estradiol-d4
- 17alpha-Ethynylestradiol-d4
- DTXSID30661946
- 17a-Ethinylestradiol D4 (2,4,16,16-D4)
- 350820-06-3
- (17alpha)-(2,4,16,16-~2~H_4_)-19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol
- J-019859
- AKOS030241958
- 17-alpha-Ethynylestradiol-d4
- 19-Norpregna-1,3,5(10)-trien-20-yne-2,4,16,16-d4-3,17-diol, (17?)-; (17?)-19-Norpregna-1,3,5(10)-trien-20-yne-2,4,16,16-d4-3,17-diol; Ethynyl estradiol-2,4,16,16-d4; Ethinylestradiol (2,4,16,16-D4)
- CS-0202295
- F90881
- (1R,3aS,3bR,9bS,11aS)-1-ethynyl-11a-methyl(2,2,6,8-?H?)-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-diol
- Ethynyl Estradiol-D4 (major)
- 17-Alpha-Ethynylestradiol (2,4,16,16-D4, 97-98%)
- 19-Norpregna-1,3,5(10)-trien-20-yne-2,4,16,16-d4-3,17-diol, (17a)-; (17a)-19-Norpregna-1,3,5(10)-trien-20-yne-2,4,16,16-d4-3,17-diol; Ethynyl estradiol-2,4,16,16-d4; Ethinylestradiol (2,4,16,16-D4)
- 17alpha-ETHYNYLESTRADIOL-2,4,16,16-D4
-
- Inchi: 1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1/i5D,11D2,12D
- InChI Key: BFPYWIDHMRZLRN-LJEVPYBISA-N
- SMILES: O[C@@]1(C#C)C([2H])([2H])C[C@H]2[C@@H]3CCC4C([2H])=C(C([2H])=CC=4[C@H]3CC[C@@]21C)O
Computed Properties
- Exact Mass: 304.22788
- Monoisotopic Mass: 300.202736988g/mol
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 505
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Density: 1.229
- Melting Point: 182-1840C
- Boiling Point: 457.223°C at 760 mmHg
- Flash Point: 211.167°C
- Refractive Index: 1.624
- PSA: 40.46
- LogP: 3.61260
Ethynyl Estradiol-d Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E685102-1mg |
Ethynyl Estradiol-2,4,16,16-d4 |
350820-06-3 | 1mg |
$ 219.00 | 2023-09-07 | ||
| TRC | E685102-2.5mg |
Ethynyl Estradiol-2,4,16,16-d4 |
350820-06-3 | 2.5mg |
$ 453.00 | 2023-09-07 | ||
| TRC | E685102-5mg |
Ethynyl Estradiol-2,4,16,16-d4 |
350820-06-3 | 5mg |
$861.00 | 2023-05-18 | ||
| TRC | E685102-10mg |
Ethynyl Estradiol-2,4,16,16-d4 |
350820-06-3 | 10mg |
$ 1602.00 | 2023-09-07 | ||
| MedChemExpress | HY-B0216S-1mg |
Ethynyl Estradiol-d |
350820-06-3 | 97.31% | 1mg |
¥3600 | 2025-04-16 | |
| eNovation Chemicals LLC | Y1256173-5mg |
Ethynyl Estradiol-2,4,16,16-d4 |
350820-06-3 | 98%D | 5mg |
$630 | 2024-06-07 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-218438-1 mg |
Ethynyl Estradiol-2,4,16,16-d4, |
350820-06-3 | 1mg |
¥2,181.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-218438-1mg |
Ethynyl Estradiol-2,4,16,16-d4, |
350820-06-3 | 1mg |
¥2181.00 | 2023-09-05 | ||
| 1PlusChem | 1P007GGK-1mg |
Ethynyl Estradiol-2,4,16,16-d4 |
350820-06-3 | 97% | 1mg |
$929.00 | 2024-05-04 | |
| 1PlusChem | 1P007GGK-5mg |
Ethynyl Estradiol-2,4,16,16-d4 |
350820-06-3 | 97% | 5mg |
$2726.00 | 2024-05-04 |
Ethynyl Estradiol-d Suppliers
Ethynyl Estradiol-d Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on Ethynyl Estradiol-d
Ethynyl Estradiol-d: A Comprehensive Overview
Ethynyl Estradiol-d, also known by its CAS number 350820-06-3, is a synthetic compound that has garnered significant attention in the fields of pharmacology and endocrinology. This compound is a derivative of estradiol, a naturally occurring estrogen hormone, and is distinguished by the presence of an ethynyl group. The "d" in its name denotes the presence of deuterium, a stable isotope of hydrogen, which is often used in scientific research to track molecular pathways and reactions. Ethynyl Estradiol-d has been extensively studied for its potential applications in hormone replacement therapy, contraception, and as a tool in drug development.
The chemical structure of Ethynyl Estradiol-d is characterized by a steroid backbone with an ethynyl group attached at the third position of the steroid ring. This modification enhances the compound's stability and bioavailability compared to natural estradiol. Recent studies have highlighted the importance of understanding the stereochemistry and pharmacokinetics of Ethynyl Estradiol-d, particularly in relation to its metabolism and efficacy in vivo. Researchers have employed advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to elucidate the structural properties and metabolic pathways of this compound.
Ethynyl Estradiol-d has been explored as a potential therapeutic agent in hormone replacement therapy (HRT). In postmenopausal women, natural estradiol levels decline significantly, leading to symptoms such as hot flashes, vaginal atrophy, and bone density loss. Ethynyl Estradiol-d has shown promise in alleviating these symptoms by mimicking the effects of natural estradiol while minimizing side effects associated with traditional HRT medications. Clinical trials have demonstrated that Ethynyl Estradiol-d exhibits a favorable safety profile and improved patient tolerance compared to other estrogen derivatives.
In addition to its therapeutic applications, Ethynyl Estradiol-d has found utility in contraceptive formulations. The compound's ability to suppress ovulation makes it a viable option for oral contraceptives. Recent research has focused on optimizing the dosage regimen of Ethynyl Estradiol-d to enhance contraceptive efficacy while reducing systemic exposure to hormones. Studies have also investigated the impact of Ethynyl Estradiol-d on lipid metabolism and cardiovascular health, addressing concerns about hormone-based contraceptives and their long-term effects.
Ethynyl Estradiol-d has also emerged as a valuable tool in drug development and pharmacokinetic studies. The incorporation of deuterium into its structure allows researchers to trace its distribution and elimination within biological systems using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This capability has facilitated the study of drug-drug interactions, metabolic pathways, and bioavailability profiles, providing critical insights for optimizing therapeutic agents.
Recent advancements in synthetic chemistry have enabled the large-scale production of Ethynyl Estradiol-d with high purity and consistency. Researchers have developed novel synthetic routes that minimize environmental impact while ensuring cost-effectiveness. These methods often involve catalytic hydrogenation or cross-coupling reactions, which are scalable for industrial applications. The availability of high-quality Ethynyl Estradiol-d has further propelled its use in preclinical and clinical research.
Despite its potential benefits, Ethynyl Estradiol-d is not without challenges. The compound's pharmacokinetic profile must be carefully monitored to ensure optimal therapeutic outcomes while avoiding adverse effects. Furthermore, regulatory agencies require rigorous testing to establish the safety and efficacy of Ethynyl Estradiol-d before it can be approved for clinical use. Ongoing research aims to address these challenges through innovative drug delivery systems and personalized dosing strategies.
In conclusion, Ethynyl Estradiol-d (CAS No 350820-06-3) represents a significant advancement in hormone-based therapies and drug development tools. Its unique chemical properties, combined with recent scientific breakthroughs, position it as a promising candidate for addressing unmet medical needs. As research continues to uncover new applications and optimize its use, Ethynyl Estradiol-d holds the potential to make a lasting impact on healthcare.
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